Product packaging for (4-Nitrophenyl)-L-asparagine hydrochloride(Cat. No.:)

(4-Nitrophenyl)-L-asparagine hydrochloride

Cat. No.: B12954738
M. Wt: 289.67 g/mol
InChI Key: UHDRBXJGCVWPKJ-QRPNPIFTSA-N
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Description

Contextual Significance in Advanced Amino Acid and Peptide Chemistry

The strategic importance of (4-Nitrophenyl)-L-asparagine hydrochloride in modern chemical biology stems from the functionalities conferred by the 4-nitrophenyl group. This electron-withdrawing group makes the corresponding ester or amide bonds more susceptible to nucleophilic attack, a property that is expertly exploited in peptide chemistry.

In peptide synthesis, particularly in the construction of complex polypeptides, the activation of the carboxylic acid group of an amino acid is a critical step to facilitate peptide bond formation. The 4-nitrophenyl ester of an N-protected amino acid, such as N-Fmoc-L-asparagine 4-nitrophenyl ester, serves as an activated building block. This "active ester" strategy enhances the efficiency of coupling reactions in both solid-phase peptide synthesis (SPPS) and solution-phase methods. publish.csiro.au The use of such derivatives allows for the sequential and controlled addition of amino acids to a growing peptide chain. publish.csiro.au

Furthermore, this compound is instrumental as a chromogenic substrate for the enzyme L-asparaginase. mdpi.comnih.gov L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). mdpi.com When (4-Nitrophenyl)-L-asparagine is used as a substrate, the enzymatic cleavage of the amide bond releases 4-nitroaniline (B120555), a yellow-colored compound. The intensity of the color is directly proportional to the amount of product formed, which can be quantified using spectrophotometry. This provides a continuous and straightforward assay to measure the activity of L-asparaginase, an enzyme used as a therapeutic agent in the treatment of acute lymphoblastic leukemia. mdpi.comnih.govfrontiersin.org This application is crucial for enzyme characterization, inhibitor screening, and quality control of pharmaceutical preparations. pentapharm.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 201732-79-8
Molecular Formula C10H12ClN3O5 bldpharm.com
Molecular Weight 289.67 g/mol bldpharm.com

| MDL Number | MFCD00236807 bldpharm.com |

Historical Evolution of Research on 4-Nitrophenyl Amino Acid Derivatives

The utility of 4-nitrophenyl esters in chemistry, particularly in peptide synthesis, has been recognized for several decades. Early research in the mid-20th century focused on developing reliable methods for creating polypeptides with defined, repeating sequences to serve as models for studying protein structure and function. publish.csiro.au The active ester method, using p-nitrophenyl esters of N-protected amino acids, emerged as a valuable technique. publish.csiro.auresearchgate.net These esters were found to be sufficiently reactive to form peptide bonds under mild conditions, yet stable enough to be isolated and purified, offering a significant advantage over other methods at the time. publish.csiro.au

Throughout the years, the methodology was refined. Researchers explored the use of p-nitrophenyl esters as amino components in coupling reactions, further streamlining the synthesis of higher-order peptide active esters for polymerization into sequential polypeptides. publish.csiro.au A significant advancement came with the development of methods that allowed peptide bond formation between p-nitrophenyl esters and unprotected amino acids, often in aqueous solutions. thieme-connect.com This innovation represented a move towards more atom-economical and "greener" synthetic strategies by reducing the need for extensive protection and deprotection steps. thieme-connect.comchemrxiv.org

In parallel, the chromogenic properties of 4-nitrophenyl derivatives were harnessed for enzymology. The development of synthetic chromogenic substrates revolutionized the study of proteases and other hydrolases. pentapharm.com These substrates provided a simple and continuous method for measuring enzyme activity, facilitating kinetic studies and the screening of enzyme inhibitors. The principle was applied to a wide range of enzymes, with specific peptide sequences attached to the 4-nitroaniline reporter group to confer substrate specificity for different proteases.

Current Research Imperatives and Emerging Frontiers for the Compound

Current research involving (4-Nitrophenyl)-L-asparagine and related derivatives continues to push the boundaries of chemical biology and biotechnology. A major imperative is the continued development of highly efficient and environmentally benign methods for peptide synthesis. The quest for ideal synthesis strategies that minimize waste and side reactions while allowing for the creation of long and complex peptides remains a key focus. chemrxiv.org This includes optimizing coupling reactions that utilize unprotected amino acids, where derivatives like p-nitrophenyl esters play a role. thieme-connect.comchemrxiv.org

In enzymology, the focus is on discovering and engineering enzymes with novel properties for therapeutic and industrial applications. L-asparaginase, for instance, is a subject of intense study to improve its therapeutic profile, such as reducing its glutaminase (B10826351) activity to minimize side effects. mdpi.comnih.govnih.gov Chromogenic substrates like (4-Nitrophenyl)-L-asparagine are indispensable tools in these protein engineering efforts. They enable high-throughput screening of mutant enzyme libraries to identify variants with desired characteristics, such as improved stability, altered substrate specificity, or enhanced catalytic efficiency. nih.govnih.gov The kinetic parameters obtained from these assays are vital for understanding the structure-function relationships of these enzymes. vanegaslab.orgresearchgate.net

Emerging frontiers include the application of these compounds in the development of novel diagnostic tools and biosensors. The enzymatic release of a chromophore can be adapted to detect specific analytes or enzyme activities in biological samples. For example, a biosensor could be designed to detect levels of L-asparagine by measuring the activity of L-asparaginase with a chromogenic substrate. nih.gov As our understanding of the role of enzymes in health and disease grows, such tools for rapid and sensitive detection of enzymatic biomarkers become increasingly important.

Table 2: Representative Kinetic Parameters of L-Asparaginase from Different Sources

Enzyme Source Substrate Km Vmax
Bacillus halotolerans ASN9 L-Asparagine 0.097 mM nih.gov 466 mM min-1 nih.gov
Streptomyces griseoluteus WS3/1 L-Asparagine 31.5 mM researchgate.net 500 U/ml researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN3O5 B12954738 (4-Nitrophenyl)-L-asparagine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClN3O5

Molecular Weight

289.67 g/mol

IUPAC Name

(2S)-4-amino-2-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C10H11N3O5.ClH/c11-9(14)5-8(10(15)16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8,12H,5H2,(H2,11,14)(H,15,16);1H/t8-;/m0./s1

InChI Key

UHDRBXJGCVWPKJ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)[N+](=O)[O-].Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Nitrophenyl L Asparagine Hydrochloride

Hydrolytic Stability and Kinetic Profiles

The stability of (4-Nitrophenyl)-L-asparagine hydrochloride in aqueous environments is primarily governed by the hydrolysis of its ester linkage and the potential deamidation of the asparagine side chain. The 4-nitrophenyl group is an effective electron-withdrawing group, which makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack by water.

The hydrolysis of nitrophenyl esters is highly dependent on pH. Studies on similar compounds, such as 4-nitrophenyl β-D-glucoside (PNPGlc), reveal complex pH-rate profiles. chemrxiv.orgchemrxiv.org At low pH, the hydrolysis is typically specific-acid catalyzed, involving protonation of the ester oxygen followed by heterolytic cleavage of the C-O bond. chemrxiv.org In neutral or near-neutral pH, the reaction may proceed via an uncatalyzed, dissociative mechanism involving water as the nucleophile. chemrxiv.org Under basic conditions, hydrolysis can occur through a bimolecular nucleophilic substitution mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. chemrxiv.org The kinetics of hydrolysis for p-nitrophenyl phosphate, for example, were found to be first-order with respect to the ester concentration. researchgate.net

The asparagine residue itself can undergo deamidation, a common post-translational modification in proteins, which can complicate kinetic profiles. nih.gov This reaction involves the side-chain amide and can lead to the formation of a succinimide (B58015) intermediate. nih.gov The rate of this process is also influenced by factors such as pH and temperature.

Kinetic investigations into the hydrolysis of related p-nitrophenyl esters have yielded detailed mechanistic insights. For instance, the enzymatic hydrolysis of p-nitrophenyl acetate (B1210297) can be monitored using techniques like capillary electrophoresis/dynamic frontal analysis (CE/DFA) to determine key kinetic parameters. rsc.org

Table 1: Kinetic Parameters for Hydrolysis of Related Nitrophenyl Esters

This table summarizes kinetic data from studies on compounds structurally related to (4-Nitrophenyl)-L-asparagine, illustrating the influence of reaction conditions on hydrolysis rates.

CompoundConditionKinetic ParameterValueReference
p-Nitrophenyl PhosphatepH 2.6Activation Energy26.0 kcal/mol researchgate.net
4-Nitrophenyl β-D-glucosideAcidic (D₂O)Solvent Isotope Effect (k(H₃O⁺)/k(D₃O⁺))0.65 chemrxiv.org
4-Nitrophenyl β-D-glucosideMildly Basic (D₂O)Solvent Isotope Effect (k(HO⁻)/k(DO⁻))0.5 chemrxiv.org
p-Nitrophenyl AcetateEnzymatic (Carboxylesterase)Michaelis-Menten Constant (Kм)0.83 mmol L⁻¹ rsc.org

Specific Amidation and Esterification Reactions Initiated by the Compound

The primary synthetic utility of this compound stems from its nature as an activated ester. The 4-nitrophenoxide ion is an excellent leaving group, making the compound an effective acylating agent for the transfer of the L-asparaginyl group to nucleophiles, particularly amines.

Amidation Reactions: This compound is particularly useful in peptide synthesis. chemimpex.com In this context, the activated ester of one amino acid (or peptide) reacts with the free amino group of another amino acid (or peptide) to form a new peptide (amide) bond. The reaction proceeds efficiently under mild conditions. For example, Nα-Fmoc-L-asparagine 4-nitrophenyl ester, a related compound, is widely used as a building block in solid-phase peptide synthesis. chemimpex.com The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the 4-nitrophenolate (B89219) and form the stable amide bond. General methods for amidation using nitrophenyl-activated substrates have been shown to be widely applicable for creating primary, secondary, and even tertiary amides. nih.govresearchgate.net

Esterification Reactions: While less common than amidation, the compound can also be used for esterification if the nucleophile is an alcohol or alkoxide. This reaction, known as transesterification, would result in the formation of a new ester of L-asparagine. The efficiency of this reaction is generally lower than amidation due to the lower nucleophilicity of alcohols compared to amines.

Table 2: Examples of Amidation Reactions Using Activated Asparagine Derivatives

This table illustrates the application of nitrophenyl-activated asparagine in forming peptide bonds.

Activated Asparagine DerivativeNucleophile (Amino Acid)ProductReference
Nα-Fmoc-L-Asn-ONpGlycine Methyl EsterNα-Fmoc-L-Asn-Gly-OMe chemimpex.com
Nα-Fmoc-L-Asn-ONpAlanine Phenylmethyl EsterNα-Fmoc-L-Asn-Ala-OBn chemimpex.com
Nα-Fmoc-L-Asn-ONpProline tert-butyl EsterNα-Fmoc-L-Asn-Pro-OtBu chemimpex.com
ONp refers to the 4-nitrophenyl ester group. Data is illustrative of the general reaction.

Electrochemical and Redox Properties Involving the 4-Nitrophenyl Moiety

The 4-nitrophenyl moiety imparts distinct electrochemical characteristics to the molecule. The nitro group (-NO₂) is electrochemically active and can undergo reduction. researchgate.netscispace.com Cyclic voltammetry studies on various 4-nitrophenyl compounds consistently show an irreversible reduction peak corresponding to the conversion of the nitro group to an amino group (-NH₂). researchgate.net This reduction typically occurs at a negative potential. For instance, on a modified electrode, the reduction peak for a 4-nitrophenyl group to a 4-aminophenyl group was observed at -920 mV. researchgate.net

The exact potential of this reduction is influenced by several factors, including the pH of the medium and the material of the electrode used for the measurement. jacsdirectory.com Studies on 4-nitrophenol (B140041) have shown that the maximum peak current is often observed at neutral pH (pH 7.0). jacsdirectory.com This electrochemical behavior provides a basis for the development of sensitive analytical sensors for detecting nitrophenyl-containing compounds. rsc.orgnih.gov

While the asparagine residue itself is not typically considered redox-active under common physiological conditions, other amino acids like tyrosine can act as redox cofactors in biological systems. nih.govnih.gov However, for this compound, the dominant redox activity is associated with the nitroaromatic portion of the molecule. The reduction of the nitro group is a multi-electron, multi-proton process that can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine product.

Table 3: Electrochemical Reduction of the 4-Nitrophenyl Moiety

This table presents data on the electrochemical reduction of the 4-nitrophenyl group under different experimental conditions, demonstrating its redox activity.

Compound/SystemElectrodepHReduction Peak Potential (vs. Ag/AgCl)Reference
4-Nitrophenyl filmModified Glassy Carbon7.0 (KCl solution)-920 mV researchgate.net
4-NitrophenolNanosize Polyaniline/GCE7.0Not specified, max current at this pH jacsdirectory.com
4-NitrophenolRGO/AuNP/GCENot specifiedNot specified, used for detection rsc.org
GCE: Glassy Carbon Electrode; RGO: Reduced Graphene Oxide; AuNP: Gold Nanoparticle.

Mechanistic Elucidation of Reactions through Kinetic and Spectroscopic Analysis

Understanding the reaction mechanisms of this compound requires a combination of kinetic and spectroscopic techniques. Kinetic analysis, particularly the study of reaction rates as a function of pH, temperature, and solvent composition, provides crucial clues about the transition state of a reaction. chemrxiv.org

For the hydrolysis reaction, measuring solvent isotope effects (the ratio of the rate constant in H₂O to that in D₂O) can help determine the role of protons in the rate-determining step. chemrxiv.org An inverse solvent isotope effect (kH/kD < 1), as observed in the acidic hydrolysis of 4-nitrophenyl β-D-glucoside, indicates that the reaction proceeds through the formation of a conjugate acid of the substrate. chemrxiv.org Conversely, a normal solvent isotope effect (kH/kD > 1) in the neutral pH range suggests a mechanism involving water attack. chemrxiv.org

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products. Infrared (IR) spectroscopy is particularly useful for tracking changes in functional groups. For example, in deamidation reactions of asparagine-containing peptides, IR spectroscopy combined with theoretical calculations can identify the structures of product ions, confirming whether the mechanism proceeds through a succinimide or a lactone intermediate. nih.gov UV-Visible spectroscopy is commonly used to monitor the progress of reactions involving the 4-nitrophenyl group, as the release of the yellow-colored 4-nitrophenolate ion (λmax ≈ 400 nm) upon hydrolysis or aminolysis can be easily quantified.

Table 4: Correlation of Experimental Observations with Mechanistic Insights

This table links specific analytical results to their mechanistic interpretations for reactions involving nitrophenyl-asparagine derivatives and related compounds.

Experimental TechniqueObservationMechanistic InterpretationReference
pH-Rate ProfileRate increases at low and high pHSpecific acid- and base-catalyzed hydrolysis pathways exist. chemrxiv.orgchemrxiv.org
Kinetic Isotope EffectInverse effect (kH/kD < 1) in acidRate-determining step involves pre-equilibrium protonation. chemrxiv.org
Infrared Ion SpectroscopyIdentification of product ion structuresElucidation of deamidation pathways (e.g., succinimide vs. lactone formation). nih.gov
UV-Visible SpectroscopyIncrease in absorbance at ~400 nmRate of release of the 4-nitrophenolate leaving group. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of (4-Nitrophenyl)-L-asparagine hydrochloride are predicted to show distinct signals corresponding to the aromatic nitrophenyl group and the aliphatic asparagine backbone.

Proton (¹H) NMR: The aromatic region is expected to exhibit two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group would appear at a higher chemical shift (downfield) compared to the protons meta to it. nih.gov The protons of the asparagine moiety, including the alpha-proton (α-H), the two beta-protons (β-CH₂), and the amide protons (-CONH₂), would resonate in the aliphatic region of the spectrum. hmdb.caresearchgate.net The presence of the hydrochloride salt would likely shift the amine proton signal significantly downfield.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include those for the carboxyl carbon, the amide carbonyl carbon, the alpha-carbon, and the beta-carbon of the asparagine residue. chemicalbook.combmrb.io The six carbons of the 4-nitrophenyl ring would also produce distinct signals, with the carbon atom directly attached to the nitro group being the most deshielded. nih.govspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from spectra of L-asparagine and related 4-nitrophenyl compounds. nih.govhmdb.caresearchgate.netchemicalbook.comnih.gov

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H (ortho to NO₂)~8.2-
Aromatic H (meta to NO₂)~7.5-
α-H~4.0 - 4.5~50 - 55
β-CH₂~2.8 - 3.2~35 - 40
Amide NH₂~7.0 - 7.8-
Carboxyl OH / Amine NH₃⁺Variable, broad-
Carboxyl C=O-~170 - 175
Amide C=O-~172 - 177
Aromatic C (C-NO₂)-~145 - 150
Aromatic C (C-N)-~140 - 145
Aromatic C (CH, ortho)-~125 - 130
Aromatic C (CH, meta)-~115 - 120

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment would differentiate among the carbon signals based on the number of attached protons. This would allow for the clear identification of methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, although the latter is not present in this molecule. bmrb.io

HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique establishes the correlation between each proton and the carbon atom to which it is directly bonded. nih.gov This is crucial for confirming the assignments of the α-carbon and β-carbon and their corresponding protons in the asparagine moiety. nih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would display prominent absorption bands corresponding to the nitro group, amide, carboxylic acid, and amine hydrochloride functionalities. nist.govnih.govchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound Data inferred from spectra of L-asparagine and related nitrophenyl compounds. nih.govnist.govnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine Hydrochloride (N-H⁺)N-H stretching3200 - 2800 (broad)
Carboxylic Acid (O-H)O-H stretching3300 - 2500 (broad)
Nitro Group (NO₂)Asymmetric stretching1550 - 1500
Nitro Group (NO₂)Symmetric stretching1350 - 1300
Carboxylic Acid (C=O)C=O stretching1730 - 1700
Amide (C=O)C=O stretching (Amide I)1680 - 1630
Amide (N-H)N-H bending (Amide II)1640 - 1550
Aromatic RingC=C stretching~1600, ~1475

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 4-nitrophenyl group acts as a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, corresponding to π → π* transitions of the aromatic ring and the n → π* transition of the nitro group. nih.govnih.govnih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses from the parent ion. researchgate.netnih.gov Key fragmentation pathways would include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of ammonia (B1221849) (NH₃) from the amide side chain.

Cleavage of the amide bond, leading to fragments corresponding to the 4-nitrophenylamine moiety and the asparagine side chain. massbank.jp

Loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov

X-ray Crystallography for High-Resolution Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.govmkuniversity.ac.in A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This technique would also unequivocally establish the absolute configuration of the chiral center at the α-carbon as 'L' (or S-configuration). nih.gov The analysis would reveal the detailed conformation of the molecule in the solid state and the intricate network of intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. L-asparagine derivatives frequently crystallize in orthorhombic space groups. nih.gov

Obtaining high-quality single crystals is the prerequisite and often the most challenging step for X-ray diffraction analysis. nih.gov

Crystal Growth: For a polar, salt-like organic molecule such as this, a common method for crystal growth is slow evaporation of a saturated solution. researchgate.netscholarsresearchlibrary.com Suitable solvents would likely include water, ethanol, or a mixture thereof. The process involves dissolving the compound in a minimal amount of the chosen solvent, possibly with gentle heating, followed by filtration and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. researchgate.netnih.gov

Diffraction Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer in a modern X-ray diffractometer. researchgate.net The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). caltech.edu The crystal is rotated through various angles, and the diffraction pattern—the positions and intensities of thousands of reflected X-ray spots—is recorded on a detector. researchgate.netopengeology.org This dataset is then used to solve and refine the crystal structure. mkuniversity.ac.in

Refinement of Molecular and Supramolecular Crystal Structures

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure refinement of this compound. While crystallographic data for related compounds, such as L-asparagine hydrochloride monohydrate and various nitrophenyl derivatives, are available, the specific structural details for this compound have not been reported.

The process of refining a molecular and supramolecular crystal structure would typically involve single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which together define the three-dimensional arrangement of the molecule in the solid state. The refinement process mathematically improves the initial structural model to best fit the experimentally observed diffraction data. Key parameters from such a refinement would be presented in a crystallographic data table, which is currently unavailable for this specific compound.

Analysis of Intermolecular Interactions including Hydrogen Bonding and Crystal Packing

Without the determined crystal structure, a detailed analysis of the intermolecular interactions, including hydrogen bonding and crystal packing, for this compound cannot be performed. Such an analysis is contingent on having the precise geometric information from a refined crystal structure.

In a hypothetical analysis, one would expect the structure to be heavily influenced by a network of hydrogen bonds. Potential hydrogen bond donors would include the ammonium (B1175870) group (-NH3+), the amide group (-CONH2), and the carboxylic acid group (-COOH). The acceptors would be the oxygen atoms of the nitro group (-NO2), the carbonyl oxygen of the amide, and the carbonyl oxygen of the carboxylic acid, as well as the chloride counter-ion. These interactions would dictate how the molecules arrange themselves in the crystal lattice, influencing properties such as stability and solubility. A table summarizing the geometry of these hydrogen bonds (donor-hydrogen, hydrogen...acceptor distances, and donor-hydrogen...acceptor angles) would be a crucial part of this analysis, but cannot be generated without the foundational crystallographic data. The packing of the molecules would likely involve layers or more complex three-dimensional networks stabilized by these hydrogen bonds and potentially π-π stacking interactions between the nitrophenyl rings.

Computational Chemistry and Molecular Modeling Approaches for 4 Nitrophenyl L Asparagine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometry, energy, and vibrational frequencies of molecules. researchgate.netresearchgate.net For (4-Nitrophenyl)-L-asparagine hydrochloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can elucidate its fundamental chemical characteristics. scielo.brmdpi.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and chemically reactive. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring and the lone pairs of the oxygen and nitrogen atoms of the asparagine backbone. The LUMO is likely distributed over the electron-deficient nitro group (-NO2), which is a strong electron-withdrawing group. nih.gov This distribution facilitates intramolecular charge transfer. While specific data for the title compound is not available, studies on related molecules provide a basis for comparison. For instance, DFT calculations on L-asparagine monohydrate have been performed to determine its HOMO-LUMO gap and nonlinear optical properties. nih.gov

Table 1: Illustrative Frontier Orbital Data for Related Compounds This table presents data from related molecules to illustrate the concepts, not data for this compound itself.

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Triazine DerivativeB3LYP/6-311+G(d,P)-6.2967-1.80964.4871 irjweb.com
L-Asparagine MonohydrateDFT/B3LYPN/AN/ACalculated nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface illustrates the electrostatic potential on the van der Waals surface, using a color spectrum to denote different potential values. proteopedia.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the carbonyl groups of the asparagine moiety. These areas are the most likely sites for hydrogen bonding and interaction with electrophiles. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the protonated amine (hydrochloride salt) and the amide group. These regions are electrophilic and can interact with nucleophilic species. researchgate.net

This detailed charge mapping helps in understanding non-covalent interactions, particularly in the context of a protein's binding pocket. nih.gov

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. irjweb.com These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Table 2: Key Global Reactivity Descriptors This table defines common reactivity descriptors derived from computational calculations.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates high polarizability and reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons from the environment.

The presence of the electron-withdrawing nitroaromatic group suggests that this compound would likely have a significant electrophilicity index, making it a good electron acceptor. nih.govmdpi.com The reactivity of amino acids can be significantly altered by such substitutions. nih.govyoutube.com

The acid dissociation constant (pKa) is a fundamental property that dictates the ionization state of a molecule at a given pH. Computational methods, particularly DFT combined with continuum solvent models, have proven effective in predicting pKa values with high accuracy (within 0.5-1.0 pKa units of experimental values). researchgate.netnih.gov Such methods are invaluable for complex molecules where experimental determination is challenging. nih.gov

For this compound, there are two primary acidic protons: one on the carboxylic acid group and another on the ammonium (B1175870) group (formed by the hydrochloride). DFT calculations can determine the Gibbs free energy of the protonated and deprotonated species in a solvent model to predict these pKa values. scielo.brresearchgate.net Studies have successfully applied these methods to calculate the pKa of natural asparagine and other amino acids, providing a reliable protocol for such predictions. researchgate.netscielo.br

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions. acs.org

MD simulations are particularly powerful for studying the dynamic process of a ligand binding to a protein. youtube.com For this compound, simulations could model its entry into a target protein's active site, revealing the key interactions that stabilize the complex. Research on the role of natural asparagine residues in enzyme active sites shows they are often involved in critical hydrogen-bonding networks that are essential for catalytic function and protein stability. nih.govnih.gov

An MD simulation could track:

Conformational Changes: Both the ligand and the protein may undergo conformational adjustments upon binding (an "induced fit" mechanism). The flexibility of the asparagine side chain and the rotation of the nitrophenyl group would be of key interest. acs.org

Hydrogen Bond Dynamics: The simulation can quantify the formation and breaking of hydrogen bonds between the ligand's amide, carboxylate, and nitro groups and the protein's active site residues over the simulation time.

Water Molecule Dynamics: The role of water molecules in mediating or competing with ligand-protein interactions can be explicitly studied. nih.gov

These simulations provide an atomistic picture of the binding event, complementing static models and helping to explain the kinetic and thermodynamic basis of molecular recognition.

Elucidation of Solvent Effects and Solvation Models

The chemical behavior and stability of this compound are profoundly influenced by its surrounding solvent. Computational chemistry offers powerful tools to dissect these interactions at a molecular level. The primary goal of such studies is to understand how the solvent affects the conformational preferences, reactivity, and thermodynamic properties of the solute. Two main classes of solvation models are typically employed for this purpose: implicit and explicit models.

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, explicit solvation models are used. In this approach, a number of individual solvent molecules are included in the simulation box around the solute. This allows for the direct observation of interactions such as hydrogen bonding. rsc.orgnih.gov For this compound, explicit water molecules would likely form hydrogen bonds with the amide group of the asparagine side chain, the carboxyl and amino groups of the backbone, and the nitro group on the phenyl ring. Molecular dynamics (MD) simulations with explicit solvent can reveal the structure and dynamics of the solvation shell around the molecule. nih.govresearchgate.net

A hybrid approach, combining an explicit representation of the first solvation shell with an implicit model for the bulk solvent, often provides a balance between accuracy and computational cost. rsc.org Such a study on this compound would likely reveal strong hydrogen bonding interactions with protic solvents like water and methanol (B129727), significantly influencing its conformational ensemble.

Hypothetical Research Findings:

A computational study might explore the solvation free energy of this compound in various solvents to predict its solubility and stability. The results could be presented as follows:

SolventDielectric Constant (ε)Calculated Solvation Free Energy (ΔGsolv) (kcal/mol)Predominant Interactions
Water78.4-15.8Hydrogen bonding with amino, carboxyl, amide, and nitro groups
Methanol32.7-12.5Hydrogen bonding, slightly weaker than water
DMSO46.7-10.2Strong dipole-dipole interactions, hydrogen bond acceptor
Chloroform4.8-4.1Weak hydrogen bonding and dipole-dipole interactions

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking Studies for Predictive Binding Orientations in Enzyme Active Sites

This compound, as a derivative of the amino acid asparagine, is a candidate for interaction with various enzymes, such as asparaginases or proteases. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. thieme-connect.denih.gov This method is instrumental in structure-based drug design and in elucidating potential biochemical pathways.

The process involves preparing the 3D structures of both the ligand (this compound) and the target enzyme. Docking algorithms, such as those implemented in AutoDock Vina or YASARA, then sample a large number of possible conformations and orientations of the ligand within the enzyme's active site. thieme-connect.deresearchgate.net Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often as a negative value in kcal/mol, where a more negative value indicates stronger binding). researchgate.net

For this compound, a docking study would likely show interactions involving several key features of the molecule:

Hydrogen Bonding: The asparagine moiety can act as a hydrogen bond donor and acceptor, interacting with polar residues in the active site. nih.gov

Aromatic Interactions: The nitrophenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues like Phenylalanine, Tyrosine, or Leucine.

Electrostatic Interactions: The charged groups of the molecule can form salt bridges with oppositely charged residues in the enzyme's active site.

These predicted interactions provide a structural hypothesis for how the molecule might exert a biological effect, for instance, by inhibiting an enzyme. nih.govchemrxiv.org

Hypothetical Research Findings:

A molecular docking study of this compound against a hypothetical enzyme, "Asparagine-binding protein," could yield the following predictive data:

Enzyme TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Asparagine-binding protein (Hypothetical)-8.2Asp-89Hydrogen bond with backbone NH
Gln-14Hydrogen bond with side-chain amide
Tyr-25π-π stacking with nitrophenyl ring
Arg-112Salt bridge with carboxyl group

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Research on 4 Nitrophenyl L Asparagine Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, offering high resolution and quantitative accuracy. nih.gov Its application is critical for assessing the purity of (4-Nitrophenyl)-L-asparagine hydrochloride and for monitoring the progress of reactions in which it is a substrate, such as enzymatic assays involving L-asparaginase. nih.gov

Reversed-phase HPLC, often using a C18 column, is a common approach for separating amino acids and related compounds. nih.govresearchgate.net The separation is typically achieved isocratically with a mobile phase consisting of a buffer, like sodium acetate (B1210297) or potassium phosphate, mixed with an organic modifier such as methanol (B129727) or acetonitrile. nih.govnih.gov Detection is frequently performed using UV absorbance, as the nitrophenyl group in this compound provides a strong chromophore. For amino acids lacking a strong chromophore, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) is employed to render them detectable by fluorescence or UV. nih.gov

In the context of purity assessment, HPLC can effectively separate the main compound from potential impurities, such as the starting materials or by-products from its synthesis. For reaction monitoring, HPLC allows for the simultaneous quantification of the decrease in the substrate, this compound, and the increase in the product, L-asparagine or its subsequent hydrolysate L-aspartic acid. nih.gov This capability provides a detailed kinetic profile of the reaction. Studies comparing analytical methods have highlighted HPLC as a highly precise technique because it can monitor both substrate consumption and product formation, enabling a complete mass-balance analysis. nih.govresearchgate.net

Table 1: Representative HPLC Conditions for Amino Acid Analysis

This table illustrates typical parameters used in HPLC methods for the separation of amino acids, which are adaptable for the analysis of this compound.

ParameterCondition 1Condition 2
Column Altex Ultrasphere-ODS C18Platinum EPS C18
Mobile Phase 50 mM Sodium Acetate (pH 5.9) with 30% MethanolAcetonitrile: 0.03 M Potassium Phosphate, pH 3.2 (20:80)
Flow Rate Isocratic0.5 mL/min
Detection Derivatization with o-phthaldialdehydeUV at 190 nm
Temperature Not specified30°C
Data sourced from references nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Identification of Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful tool for analyzing complex biological samples, offering superior sensitivity and selectivity. nih.govfrontiersin.org This technique is indispensable for identifying and quantifying metabolites of this compound that may be formed in cellular or in vivo systems. researchgate.net The coupling of LC with MS facilitates the separation of compounds from the matrix before their detection and structural elucidation. nih.gov

In a typical LC-MS/MS workflow for metabolite analysis, a biological sample is first processed, often involving protein precipitation, and then injected into the LC system. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) separates the parent compound from its metabolites. nih.govnih.gov The effluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like amino acid derivatives. nih.gov

Tandem mass spectrometry (MS/MS) is used for the structural confirmation of metabolites. A precursor ion corresponding to the mass of a potential metabolite is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. frontiersin.org This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule. For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often employed, where specific precursor-to-product ion transitions are monitored, providing high specificity and sensitivity. frontiersin.orgresearchgate.net For instance, a UPLC-MS/MS method developed for L-asparagine and L-aspartic acid demonstrated linearity in the micromolar range with high accuracy and precision. nih.gov

Table 2: UPLC-MS/MS Method Validation Parameters for L-Asparagine Quantification

This table presents validation data from a UPLC-MS/MS method for L-asparagine, showcasing the performance metrics achievable with this technology.

ParameterL-Asparagine
Linearity Range 1.95–125 µM
Intra-day Accuracy (%) 89.85–104.8%
Inter-day Accuracy (%) 93.98–103.5%
Intra-day Precision (CV%) 0.28–5.65%
Inter-day Precision (CV%) 2.17–6.46%
Data sourced from reference nih.gov.

The metabolism of this compound could potentially involve the hydrolysis of the amide bond to yield (4-Nitrophenyl)-L-aspartic acid, or the cleavage of the ester-like linkage to release 4-nitrophenol (B140041) and L-asparagine. LC-MS/MS would be the definitive technique to identify and distinguish between these and other potential metabolic products in complex biological fluids. researchgate.net

Spectrophotometric and Colorimetric Assays for Quantification in Biochemical Contexts

Spectrophotometric and colorimetric assays are widely used for the quantification of substrates and enzyme activities in biochemical contexts due to their simplicity, speed, and cost-effectiveness. nih.govekb.eg For this compound, its chemical structure is particularly amenable to direct spectrophotometric measurement.

The 4-nitrophenyl group is a strong chromophore, and the hydrolysis of the amide linkage to release 4-nitrophenolate (B89219) (p-nitrophenolate) in alkaline conditions results in a yellow-colored product with a maximum absorbance around 405 nm. This property is the basis for many enzyme assays where the rate of product formation is monitored over time by the increase in absorbance.

In addition to direct spectrophotometry, colorimetric assays can be employed to quantify the L-asparagine portion of the molecule after its cleavage. One common method involves the use of ninhydrin (B49086). When an L-asparagine solution is mixed with ninhydrin and incubated at controlled temperatures (e.g., below 37°C), a distinct color develops that has a maximum absorption between 340-350 nm. nih.gov This reaction is specific for asparagine in the presence of other amino acids, which typically form a different colored product (Ruhemann's purple) with an absorption maximum at 570 nm. nih.gov The absorbance at 340 nm shows a linear relationship with the asparagine concentration over a wide range, from micromolar to millimolar levels. nih.gov

Other colorimetric methods, such as the Nessler assay, can be used to quantify the ammonia (B1221849) released during the enzymatic hydrolysis of L-asparagine by L-asparaginase. nih.govresearchgate.net However, comparisons with HPLC have shown that some colorimetric methods may overestimate or underestimate enzyme activity. nih.gov Therefore, while valuable for high-throughput screening and routine assays, the results from colorimetric methods should be carefully validated, often against a more precise method like HPLC. nih.govresearchgate.net

Table 3: Comparison of Analytical Methods for L-Asparaginase Activity

This table summarizes a comparison of different analytical methods for determining L-asparaginase activity, which utilizes L-asparagine as a substrate.

MethodPrincipleAdvantageDisadvantage
HPLC Monitors substrate consumption and product formation. nih.govHigh precision and allows for mass-balance. nih.govMore complex and time-consuming.
Nessler Assay Colorimetric detection of released ammonia. nih.govresearchgate.netSimple and sensitive.Can overestimate activity. nih.gov
AHA Method Forms L-aspartic acid β-hydroxamate. nih.govSpecific.Can underestimate activity. nih.gov
Ninhydrin Assay Colorimetric detection of asparagine. nih.govSpecific for asparagine, simple, and inexpensive. nih.govRequires controlled temperature. nih.gov
Data sourced from references nih.govresearchgate.netnih.gov.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis and Stereoselective Preparation of Analogues

The precise control of stereochemistry is fundamental to the function of bioactive molecules. Recent progress in asymmetric synthesis offers powerful tools for creating novel analogues of (4-Nitrophenyl)-L-asparagine with high purity.

The field of asymmetric synthesis has evolved significantly, moving beyond classical methods to embrace more efficient and selective catalytic systems. chiralpedia.comchiralpedia.com Organocatalysis, which uses small organic molecules as catalysts, has become a particularly powerful strategy. researchgate.net Natural amino acids like L-proline and its derivatives have been shown to be effective organocatalysts, capable of promoting chemical transformations with high enantioselectivity through mechanisms like iminium/enamine activation. researchgate.netmdpi.com These catalysts can be modified to enhance their efficiency and expand their scope for various reactions. researchgate.net This approach could be instrumental in synthesizing analogues of (4-Nitrophenyl)-L-asparagine, where the chirality of the asparagine backbone is crucial.

Key areas of advancement include:

Novel Chiral Catalysts: The design of innovative chiral catalysts, including transition metal complexes and metal-free organocatalysts, is a primary focus. chiralpedia.comnih.gov These catalysts create an asymmetric environment that guides the formation of a specific stereoisomer. chiralpedia.com For instance, the development of bifunctional catalysts that can enhance enantioselectivity has shown success in the synthesis of complex chiral molecules. nih.gov

Stereoselective Methodologies: Methodologies such as the Strecker reaction are being refined for the stereoselective synthesis of quaternary α-amino acids, which are analogues of natural amino acids like asparagine and aspartic acid. nih.gov Researchers have successfully used this approach to produce constrained amino acid analogues as single detectable stereoisomers. nih.gov

Biocatalysis: The use of enzymes (biocatalysis) is a well-established technique for asymmetric synthesis due to their remarkable selectivity. chiralpedia.com Advances in molecular biology allow for the engineering and design of enzymes to catalyze specific reactions, offering a green and highly efficient route to chiral compounds. chiralpedia.comchiralpedia.com

These advancements will enable the systematic generation of a library of (4-Nitrophenyl)-L-asparagine analogues, each with a precisely defined three-dimensional structure, for further investigation.

Integration with Automated Synthesis Platforms and High-Throughput Screening

The convergence of automated synthesis and high-throughput screening (HTS) is set to dramatically accelerate the pace of discovery for derivatives of (4-Nitrophenyl)-L-asparagine.

Automated Synthesis TechnologyPrincipleApplication in Amino Acid Derivative Synthesis
Automated Flow Synthesis Reactants are continuously pumped through a reactor, allowing for precise control over reaction conditions. scitechdaily.commetoree.comRapid assembly of peptide chains, enabling the synthesis of hundreds of amino acids in hours. scitechdaily.com
Automated Solid-Phase Peptide Synthesis (SPPS) An amino acid is anchored to a solid support (resin) and subsequent amino acids are added sequentially. metoree.comWidely used for peptide synthesis, with methods like Fmoc and tBoc chemistry being common. metoree.com
AI-Guided Robotic Platforms Artificial intelligence algorithms optimize reaction planning and execution by robotic systems in real-time. news-medical.netEnd-to-end manufacturing of peptides, addressing challenges in both synthesis and purification. news-medical.net
Cartridge-Based Synthesizers Pre-filled reagent cartridges are used in an automated synthesizer for specific reaction types (e.g., amide formation, Boc protection/deprotection). sigmaaldrich.comSimplifies the synthesis process for a variety of chemical modifications on starting materials like amino acids. sigmaaldrich.com

Complementing automated synthesis, HTS allows for the rapid evaluation of large compound libraries. HTS assays can be designed to measure specific activities, such as enzyme inhibition or binding affinity. For example, HTS methods have been developed to screen for asparagine deamidation and to identify novel glutaminase (B10826351) inhibitors. nih.govacs.org One platform utilizes fiber-optic array scanning technology (FAST) to screen bead-based libraries at a rate of millions of compounds per minute. acs.org Another HTS method was developed to quantify asparagine levels in cereal flour using ¹H-NMR, demonstrating the adaptability of HTS to various research questions. nih.gov This synergy allows for a rapid cycle of designing, creating, and testing new analogues of (4-Nitrophenyl)-L-asparagine.

Exploration of Novel Biochemical and Catalytic Applications

While (4-Nitrophenyl)-L-asparagine is primarily known as a chromogenic substrate for asparaginases, its structural motifs suggest potential for broader applications in biochemistry and catalysis.

L-asparaginase, the enzyme that hydrolyzes L-asparagine, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL). nih.gov The search for novel L-asparaginases with improved properties, such as high substrate specificity and thermostability, is an active area of research. nih.gov A novel L-asparaginase from a halo-thermotolerant Bacillus species, for instance, showed high specificity for L-asparagine over L-glutamine. nih.gov As a reliable substrate, (4-Nitrophenyl)-L-asparagine is critical for characterizing these new enzymes.

Future research may explore:

Enzyme Inhibitor Scaffolds: The nitrophenyl group and the asparagine core could serve as a foundational scaffold for designing inhibitors of other enzymes. By modifying the structure, researchers could target the active sites of various enzymes involved in disease.

Catalytic Peptides: Short peptides containing modified amino acids can themselves act as catalysts for specific chemical reactions. chiralpedia.com Analogues of (4-Nitrophenyl)-L-asparagine could be incorporated into small peptides to create novel catalysts with unique activities.

Probing Enzyme Mechanisms: The conserved asparagine residue plays important catalytic roles in several enzymes, such as isoprenoid biosynthesis enzymes, where it can act as a general base. nih.gov Synthesizing analogues of (4-Nitrophenyl)-L-asparagine could provide tools to probe the mechanisms of these and other asparagine-dependent enzymes.

Biosensors: The chromogenic nature of the p-nitrophenyl group could be exploited in the development of novel biosensors. For example, liquid crystal-based sensing platforms have been developed to detect various biomolecules. mdpi.com A system could potentially be designed where the enzymatic cleavage of a (4-Nitrophenyl)-L-asparagine analogue by a target enzyme triggers a detectable signal.

The synthesis of L-asparagine itself is also a subject of research, with biocatalytic methods using asparagine synthetase being explored as a green alternative to chemical synthesis. nih.gov

Development of Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating molecular science. For (4-Nitrophenyl)-L-asparagine and its analogues, these methods offer the ability to predict properties and guide experimental design, saving time and resources.

A major application is in the prediction of protein stability, particularly asparagine deamidation, a common modification that can impact the efficacy of protein therapeutics. semanticscholar.orgnih.gov Simple sequence-based predictions are often inaccurate, leading researchers to develop more sophisticated structure-based models using machine learning algorithms like random forest. nih.gov These models use features such as solvent exposure, crystallographic B-factors, and local secondary structure to predict deamidation "hotspots" with much higher accuracy. nih.gov

Predictive Modeling ApproachMethodologyKey Findings and Performance
Structure-Based Deamidation Prediction Machine learning models (e.g., random forest) trained on experimental and structural data of deamidated proteins. nih.govSignificantly improves prediction accuracy over simple sequence-based methods, effectively reducing false positives. nih.gov
Deamidation Rate Prediction A machine learning regression model trained on a large mass spectrometry dataset of monoclonal antibody peptides. nih.govAccurately predicts not only the probability of deamidation but also the rate (t₁/₂), with a reported R² of 0.963 on the training set. nih.gov
Applied Machine Learning for Protein Design Use of computational tools to identify potential chemical modification "hotspots" early in the drug discovery process. semanticscholar.orgEnables the proactive engineering of more stable protein therapeutics by avoiding or mitigating liabilities like deamidation. semanticscholar.org

These predictive capabilities are crucial for several future research avenues:

Rational Design of Analogues: Computational models can be used to design novel analogues of (4-Nitrophenyl)-L-asparagine with desired properties. For example, models could predict how structural changes would affect the binding affinity of an analogue to a specific enzyme active site.

Predicting Substrate Specificity: Molecular docking and simulation can model how (4-Nitrophenyl)-L-asparagine and its derivatives interact with the active site of L-asparaginase or other enzymes. This can help in understanding the determinants of substrate specificity and in designing substrates for newly discovered enzymes.

Virtual Screening: Instead of synthesizing and testing large libraries of compounds, computational models can perform virtual screening to identify the most promising candidates for a particular application. This significantly narrows down the number of molecules that need to be synthesized and tested experimentally.

The integration of these advanced computational methodologies will create a powerful feedback loop with automated synthesis and HTS, enabling a more intelligent and efficient approach to the discovery and optimization of molecules based on the (4-Nitrophenyl)-L-asparagine scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-Nitrophenyl)-L-asparagine hydrochloride under nitration conditions?

  • Methodological Answer: The nitration of aromatic amino acids requires controlled conditions to avoid over-nitration or decomposition. For example, 4-nitro-L-phenylalanine is synthesized by adding a chilled mixture of concentrated HNO₃ and H₂SO₄ (1.4:1.1 v/v) to L-phenylalanine dissolved in H₂SO₄ at 10°C for 2.5 hours . Critical parameters include temperature control (<10°C), acid concentration, and stoichiometric ratios. Post-reaction neutralization to pH 5 with NH₄OH ensures precipitation of the product, which is then washed with water and acetonitrile. Similar protocols can be adapted for this compound, substituting L-asparagine as the starting material.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For example, HRMS can verify molecular weight (e.g., C₉H₁₁ClN₂O₅ has a theoretical mass of 262.036 g/mol ), while ¹H/¹³C NMR identifies nitroaromatic protons (δ ~8.2 ppm for para-substituted nitro groups) and asparagine backbone signals. Purity can be assessed via HPLC with UV detection at 260–280 nm, leveraging the nitro group’s absorbance .

Q. What are the storage and stability protocols for nitroaromatic amino acid derivatives like this compound?

  • Methodological Answer: Store at –20°C in airtight, light-protected containers to prevent photodegradation of the nitro group. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 1 month) can identify degradation products via LC-MS. For hygroscopic hydrochloride salts, desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can Plackett-Burman design optimize reaction parameters for producing this compound?

  • Methodological Answer: Plackett-Burman design enables efficient screening of critical variables. For instance, in L-asparaginase production, factors like substrate concentration (L-asparagine), pH, and aeration were optimized using 12 experimental runs to identify significant variables . Apply this to nitration by testing variables such as acid ratio, temperature, reaction time, and stirring rate. Data analysis via ANOVA or Pareto charts prioritizes factors for further optimization (e.g., response surface methodology).

Q. How to address discrepancies in reported optimal conditions for enzymatic reactions involving this compound?

  • Methodological Answer: Contradictions in optimal pH or temperature across studies may arise from enzyme source variability (e.g., microbial vs. mammalian systems). Replicate assays under standardized conditions, using this compound as a substrate. Compare kinetic parameters (Km, Vmax) via Lineweaver-Burk plots. Cross-validate with structural analogs (e.g., 4-nitrophenethylamine hydrochloride ) to isolate electronic or steric effects .

Q. What methodologies are recommended for assessing the compound’s role as a substrate in enzyme kinetics?

  • Methodological Answer: Use continuous spectrophotometric assays monitoring nitroaniline release at 405 nm. For example, Ac-Arg-pNA·HCl (a nitroanilide derivative) is hydrolyzed by proteases, releasing 4-nitroaniline . Adapt this by incubating this compound with target enzymes (e.g., asparaginases) in buffered solutions. Calculate initial reaction rates and inhibition constants (Ki) using Dixon plots for competitive inhibitors.

Q. How to conduct comparative studies between this compound and its structural analogs?

  • Methodological Answer: Synthesize analogs (e.g., 4-nitrobenzylamine hydrochloride ) and compare reactivity in model reactions (e.g., enzymatic hydrolysis, photostability). Use density functional theory (DFT) to compute electronic properties (e.g., nitro group charge distribution) and correlate with experimental data. For biological studies, evaluate cytotoxicity and substrate specificity in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.